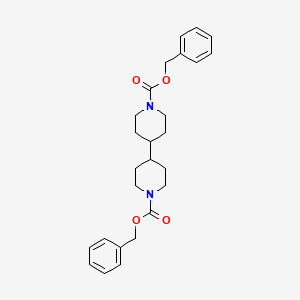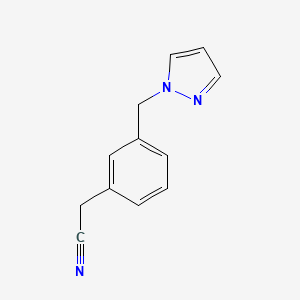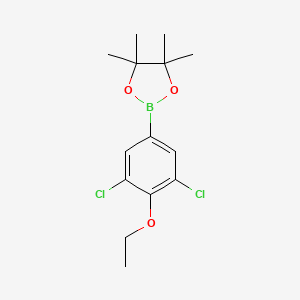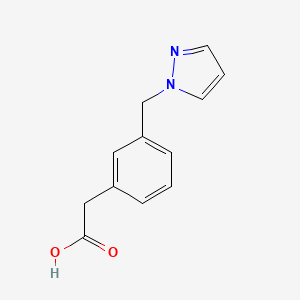
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole is another example of a hetero aromatic scaffold, exhibiting a wide range of biological properties .
Synthesis Analysis
A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4 H -1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of a new series of derivatives was carried out in excellent yields via a one-pot, four-component method using readily available starting materials .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry
Pyrazoles have been extensively used in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid” could potentially be used in the development of new drugs with these properties.
Drug Discovery
The unique structure of pyrazoles makes them valuable in drug discovery . They can serve as a core element in the synthesis of bioactive chemicals . As such, “(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid” could be used as a scaffold in the synthesis of new drugs.
Agrochemistry
Pyrazoles are also used in agrochemistry . They could be used in the development of new pesticides or herbicides. “(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid” could potentially be used in this field.
Coordination Chemistry
Pyrazoles can act as ligands in coordination chemistry . They can bind to metal ions to form coordination compounds. “(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid” could potentially be used in the synthesis of such compounds.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds . “(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid” could potentially be used in this field.
Synthesis of Pyrazole Derivatives
“(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid” could be used in the synthesis of other pyrazole derivatives . These derivatives could have a wide range of applications in various fields of science .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
It is suggested that the compound may interact with its targets, possibly tubulin or related proteins, leading to inhibition of their polymerization . This could result in disruption of microtubule dynamics, affecting various cellular processes.
Biochemical Pathways
These include cell division, intracellular transport, and maintenance of cell shape .
Result of Action
If the compound inhibits tubulin polymerization, it could potentially disrupt cell division and other microtubule-dependent processes, leading to cell death .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDNRHVCIRTTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

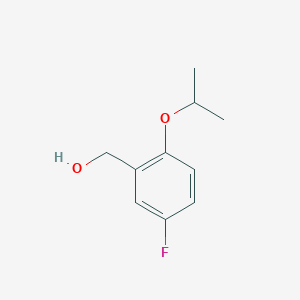

![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)

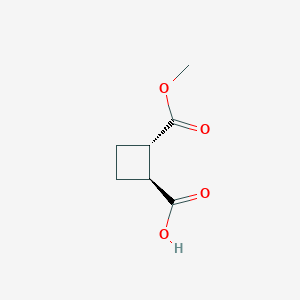
![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)
